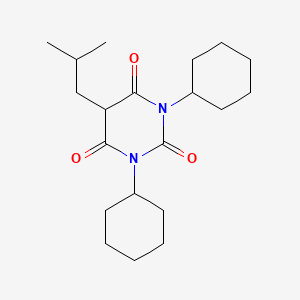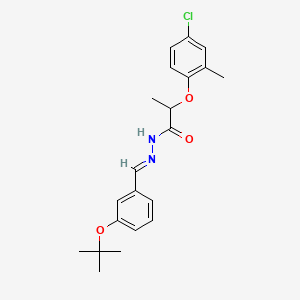
N'-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene group, a tert-butoxy group, a chloro group, and a methylphenoxy group, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction between 3-(tert-butoxy)benzaldehyde and 2-(4-chloro-2-methylphenoxy)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials and coatings. Its chemical properties make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism of action of N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide involves its interaction with specific molecular targets. The benzylidene group may interact with enzymes or receptors, modulating their activity. The tert-butoxy group can enhance the compound’s stability and solubility, while the chloro and methylphenoxy groups may contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N’-(3-(tert-butoxy)benzylidene)-2-(4-chlorophenoxy)propanehydrazide
- N’-(3-(tert-butoxy)benzylidene)-2-(4-methylphenoxy)propanehydrazide
- N’-(3-(tert-butoxy)benzylidene)-2-(4-fluoro-2-methylphenoxy)propanehydrazide
Uniqueness
N’-(3-(tert-butoxy)benzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide is unique due to the presence of both chloro and methylphenoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C21H25ClN2O3 |
|---|---|
分子量 |
388.9 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-[(E)-[3-[(2-methylpropan-2-yl)oxy]phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-14-11-17(22)9-10-19(14)26-15(2)20(25)24-23-13-16-7-6-8-18(12-16)27-21(3,4)5/h6-13,15H,1-5H3,(H,24,25)/b23-13+ |
InChIキー |
VOMRDNGFKFFEIW-YDZHTSKRSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC(=CC=C2)OC(C)(C)C |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC(=CC=C2)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
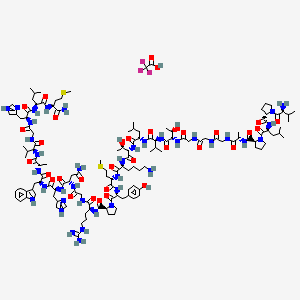

![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
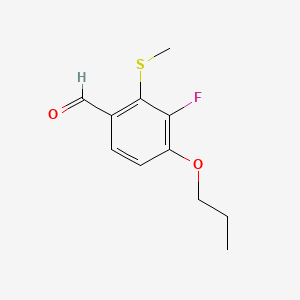

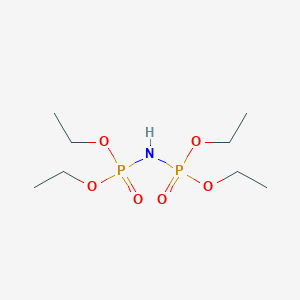
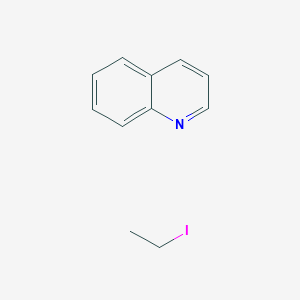
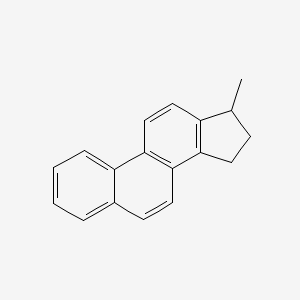
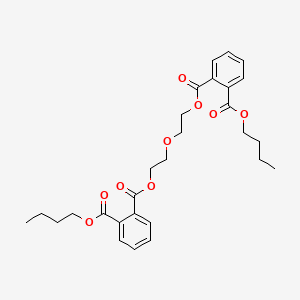
![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)

